N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-ethyloxalamide
Description
Properties
IUPAC Name |
N'-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-N-ethyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O2/c1-4-19-17(23)18(24)20-13-16(22-11-5-6-12-22)14-7-9-15(10-8-14)21(2)3/h7-10,16H,4-6,11-13H2,1-3H3,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTXLVBZOLXPHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-ethyloxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Compound Overview
- Molecular Formula : C20H30N4O2
- Molecular Weight : 362.48 g/mol
- Structural Features : The compound features a dimethylamino group, a pyrrolidine ring, and an oxalamide moiety, which are significant for its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of Dimethylamino Group : This is usually done via amination reactions.
- Oxalamide Formation : The final step involves coupling the pyrrolidine-containing intermediate with an ethyl oxalamide derivative.
Each step requires optimization to ensure high yield and purity.
Preliminary studies suggest that this compound may exhibit various biological activities, including:
- Analgesic Properties : The compound has been investigated for its potential use in pain relief due to its interaction with pain receptors.
- Anti-inflammatory Effects : It may inhibit inflammatory pathways, contributing to its analgesic properties.
Interaction Studies
Interaction studies are crucial for understanding how this compound interacts with biological systems. These studies can include:
- Receptor Binding Assays : Evaluating how the compound binds to specific receptors involved in pain and inflammation.
- Enzyme Inhibition Studies : Investigating its potential as an acetylcholinesterase (AChE) inhibitor, which is relevant for neurodegenerative diseases.
Case Studies and Research Findings
Table 1 summarizes key findings from research studies on the biological activity of related compounds that share structural similarities with this compound:
| Compound Name | IC50 (μmol/L) | Activity Type | Reference |
|---|---|---|---|
| Rivastigmine | 10.54 | AChE Inhibitor | |
| Compound 5e | 0.15 | AChE Inhibitor | |
| Compound 5d | 0.37 | AChE Inhibitor |
These results indicate that compounds with similar structures can exhibit potent inhibitory activity against AChE, suggesting that this compound may also possess significant inhibitory effects.
Comparison with Similar Compounds
Comparison with Structurally Related Oxalamide Derivatives
Structural Features
The following table summarizes key structural differences between the target compound and analogs from the provided evidence:
Pharmacological and Physicochemical Properties
Target Compound
- Solubility: The dimethylamino group increases water solubility at acidic pH due to protonation, while the ethyl and pyrrolidine groups may enhance membrane permeability .
- Target Prediction : Likely interacts with amine-sensitive targets (e.g., GPCRs, serotonin/dopamine receptors) or enzymes requiring aromatic stacking (e.g., kinases).
Compound
- Solubility : Methoxy and pyridine groups may improve solubility in polar solvents, but the methyl group reduces overall hydrophilicity.
Compound
Research Findings and Implications
- Target vs. : The target’s dimethylamino group offers better solubility than ’s methoxy-methylbenzyl, but the latter’s pyridine may enhance binding specificity in certain enzymatic pockets.
- Target vs. : ’s chlorine and bicyclic system likely confer higher metabolic stability but may introduce toxicity risks compared to the target’s simpler pyrrolidine .
Q & A
Q. What are the optimal synthetic routes for preparing N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-ethyloxalamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step coupling reactions. For analogous oxalamides, carbodiimide-mediated coupling (e.g., DCC/HOBt) is common for forming the oxalamide core . Key intermediates like 4-(dimethylamino)phenyl-pyrrolidinyl ethylamine and ethyl oxalyl chloride are reacted under anhydrous conditions (e.g., THF or DCM) with controlled temperatures (0–25°C). Yield optimization requires strict moisture control, stoichiometric ratios (1:1.2 for amine:oxalyl chloride), and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- Methodological Answer : Use 1H/13C NMR to confirm substituent connectivity (e.g., pyrrolidine protons at δ 1.5–2.5 ppm, dimethylamino groups at δ 2.2–2.8 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (expected [M+H]+ ~432.26 g/mol). Purity (>95%) is assessed via HPLC (C18 column, acetonitrile/water gradient) and TLC (Rf ~0.5 in ethyl acetate) .
Q. How does the compound’s solubility profile impact in vitro assays?
- Methodological Answer : Oxalamides often exhibit poor aqueous solubility. Pre-formulation studies recommend using DMSO stock solutions (10–50 mM) with dilution in assay buffers containing ≤1% DMSO. Sonication or co-solvents (e.g., PEG-400) may enhance solubility. Stability in PBS (pH 7.4) should be monitored via UV-Vis spectroscopy (λmax ~270 nm) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity across different cell lines?
- Methodological Answer : Discrepancies may arise from variations in cell permeability, metabolic degradation, or assay conditions. Validate activity using isogenic cell lines (e.g., HEK293 vs. HeLa) under standardized protocols (fixed incubation time, serum-free media). Metabolic stability assays (e.g., liver microsomes) and SAR studies (modifying pyrrolidine or dimethylamino groups) can identify critical structural determinants .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., GPCRs or kinases)?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target receptors (e.g., dopamine D2 receptor, PDB: 6CM4). Key interactions include hydrogen bonding between the oxalamide carbonyl and Lys residue or π-π stacking of the dimethylaminophenyl group. MD simulations (GROMACS) assess binding stability over 100 ns .
Q. What experimental designs mitigate off-target effects in in vivo studies?
- Methodological Answer : Use conditional knockout models to isolate target pathways. Pharmacokinetic profiling (plasma t1/2, Cmax) identifies optimal dosing. Pair with transcriptomics (RNA-seq) to detect off-target gene modulation. Negative controls should include scrambled analogs (e.g., N-ethyl substitution) .
Q. How do stereochemical variations at the pyrrolidine moiety influence bioactivity?
- Methodological Answer : Synthesize enantiomers via chiral resolution (Chiralpak AD-H column) or asymmetric synthesis. Test enantiomeric pairs in dose-response assays (IC50 comparison). For example, (R)-pyrrolidine may enhance binding to hydrophobic pockets in enzymes, while (S)-forms show reduced efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
